1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-((4-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C18H17BrN4OS2 and its molecular weight is 449.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 12-[(4-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one, primarily targets Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It interacts with LSD1, inhibiting its activity, which leads to the suppression of cancer proliferation and migration . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 affects the lysine methylation pathways . LSD1 is responsible for demethylating histones, specifically histone H3. This demethylation can affect gene expression, leading to changes in cell proliferation and differentiation. When LSD1 is inhibited, this can lead to changes in gene expression that may inhibit cancer cell proliferation and migration .
Pharmacokinetics
The compound has been identified as a reversible lsd1 inhibitor, suggesting it may have a suitable half-life for therapeutic use
Result of Action
When cells are treated with this compound, the activity of LSD1 can be significantly inhibited . This leads to changes in gene expression that can suppress the migration ability of the cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancers where LSD1 is overexpressed .
Properties
IUPAC Name |
12-[(4-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS2/c1-2-3-9-22-16(24)15-14(8-10-25-15)23-17(22)20-21-18(23)26-11-12-4-6-13(19)7-5-12/h4-8,10H,2-3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCRDXQGEUOBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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